N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide
Description
N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-2,4-dione core. Key structural elements include:
- Thienopyrimidinone backbone: A fused thiophene-pyrimidine ring system with ketone groups at positions 2 and 2.
- N-cyclohexyl-N-methylacetamide side chain: A branched acetamide group with cyclohexyl and methyl substituents, likely influencing solubility and pharmacokinetics.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-24(16-8-3-2-4-9-16)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-5-6-10-17(15)23/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNNTXIMRAARCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorobenzyl group and the cyclohexyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
a. Thieno[3,2-d]pyrimidinone vs. Pyrazolo-Benzothiazin Core
The compound 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () replaces the thienopyrimidinone core with a pyrazolo-benzothiazin system. Key differences:
b. Pyrimidine Derivatives in Patent Literature
Example 53 from (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a pyrimidine-derived core but incorporates a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromen ring. Notable contrasts:
- Fluorine Substitution : Dual fluorine atoms (on chromen and benzamide) may enhance lipophilicity and target selectivity compared to the single 2-fluorobenzyl group in the target compound.
- Molecular Weight : The patent compound has a significantly higher molecular weight (589.1 g/mol vs. ~450 g/mol estimated for the target), which could impact bioavailability .
Substituent Analysis
a. N-cyclohexyl-N-methylacetamide Side Chain
The compound N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () shares the N-cyclohexylacetamide moiety but lacks the thienopyrimidinone core. Key observations:
b. Fluorobenzyl Groups
The 2-fluorobenzyl group in the target compound is structurally analogous to substituents in:
- Pyrazolo-benzothiazin derivatives (): Fluorine’s electron-withdrawing effects may improve binding to hydrophobic pockets in biological targets.
- Chromen-pyrazolo-pyrimidine derivatives (): Fluorine at aromatic positions is associated with enhanced metabolic stability and target affinity .
Structural and Physicochemical Data Comparison
Key Research Findings and Implications
Role of Fluorine : Fluorine substitution in the 2-fluorobenzyl group (target compound) and related analogs () is critical for enhancing binding interactions and metabolic stability .
Heterocycle Impact: Thienopyrimidinone cores offer a balance of rigidity and solubility, whereas pyrazolo-benzothiazin systems () may prioritize steric bulk for specific target engagement.
Side Chain Optimization : The N-cyclohexyl-N-methylacetamide group in the target compound likely improves solubility compared to simpler alkyl chains (e.g., N-propyl in ) .
Biological Activity
N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 429.5 g/mol. The structure features a thienopyrimidine core, a fluorobenzyl group, and a cyclohexyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O3S |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RHAYNWUMWIYWEJ-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various biological targets. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways effectively. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the cyclohexyl group may influence the compound's conformation and stability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thienopyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Study Findings : A study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines by targeting specific signaling pathways related to cell growth and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thienopyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities.
- Case Study : In one investigation, compounds with the thienopyrimidine framework were found to inhibit bacterial growth effectively while promoting beneficial bacterial populations in soil applications .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrimidine Core : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Cyclohexyl Group : Usually done via alkylation reactions using cyclohexyl halides.
These synthetic routes are crucial for producing high yields and purity necessary for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
